molecular formula C21H27N7 B5567765 N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine

N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine

Cat. No. B5567765
M. Wt: 377.5 g/mol
InChI Key: YKTWKRFFPYVPRN-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine is a useful research compound. Its molecular formula is C21H27N7 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine is 377.23279389 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Asymmetric Synthesis : The asymmetric synthesis of 2-(1-aminoalkyl) piperidines using derivatives of the compound has been explored. This process involves reductions and hydrogenolysis to produce various substituted diamino alcohols and amines, highlighting the compound's utility in synthetic chemistry (Froelich et al., 1996).
  • Molecular Structure : Studies on the crystal and molecular structures of related compounds, like 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, reveal insights into their conformation and electron density maps, aiding in the understanding of their chemical behavior (Karczmarzyk & Malinka, 2004).

Pharmacological Activities

  • Serotonin Receptor Modulation : Some derivatives exhibit activity in modulating serotonin receptors, as evidenced by studies on head-twitch behavior in rats induced by serotonin receptor agonists (Vickers et al., 2001).
  • Dopamine Receptor Affinity : Derivatives have been evaluated for their affinity toward dopamine D2 receptors, with some showing significant binding affinity. This suggests potential applications in neurological disorders (Penjišević et al., 2016).
  • Anticancer Activity : Certain triazole derivatives demonstrate anticancer activity, particularly against Dalton’s Lymphoma Ascitic in mice, indicating potential therapeutic applications in oncology (Arul & Smith, 2016).

Miscellaneous Applications

  • Sigma Receptor Binding : Some N-methylpiperidine derivatives show selective binding and activity at sigma(1) receptors. Their antiproliferative activity in glioma cells suggests a role in tumor research and therapy (Berardi et al., 2005).

properties

IUPAC Name

N,N-dimethyl-1-[4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-1,2,4-triazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7/c1-26(2)15-20-24-25-21(27(20)3)17-10-7-13-28(14-17)19-12-11-18(22-23-19)16-8-5-4-6-9-16/h4-6,8-9,11-12,17H,7,10,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTWKRFFPYVPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine

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